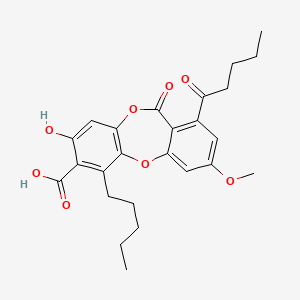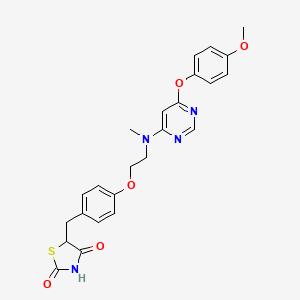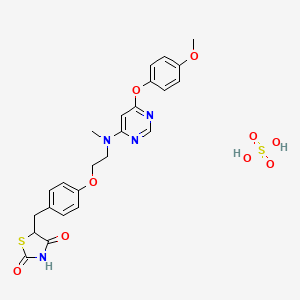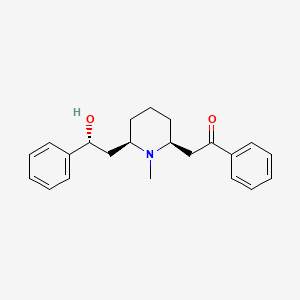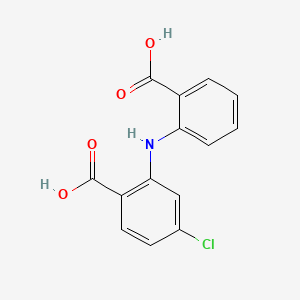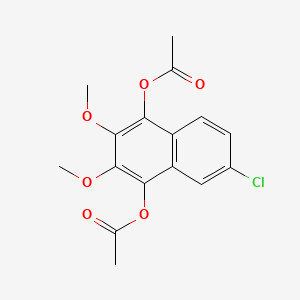
龙帕烯
描述
Lonapalene is a chemical compound with the molecular formula C16H15ClO6 . It has an average mass of 338.740 Da and a monoisotopic mass of 338.055725 Da . It is also known by its USAN and INN names .
Synthesis Analysis
The synthesis of Lonapalene involves the thermal rearrangement of 4-(4-chlorophenyl)-4-hydroxy-2,3-dimethoxycyclobutenone to 6-chloro-1,4-dihydroxy-2,3-dimethoxynaphthalene . This is then converted to Lonapalene upon treatment with acetic anhydride/pyridine .
科学研究应用
1. 对花生四烯酸代谢的影响
龙帕烯因其对人血小板中花生四烯酸代谢的影响而受到研究。研究表明,龙帕烯抑制血小板环氧合酶,导致底物转向 12-HETE 产生。龙帕烯的这种双重抑制作用和随之而来的花生四烯酸代谢改变可能对治疗应用具有重大意义,并值得进一步研究 (Gibert 等人,1989 年)。
2. 合成工艺
抗银屑病药物龙帕烯的合成已经有效且实际地报道。该合成涉及特定化合物的热重排,最终形成龙帕烯。此类合成工艺对于龙帕烯的开发和大规模生产以用于治疗至关重要 (Perri & Moore,1987 年)。
3. 从软膏系统中释放
专注于龙帕烯从乳液型软膏系统中体外释放的研究提供了对其溶解度和释放特性的见解。了解龙帕烯从局部制剂中释放的机制对于优化其治疗效果非常重要 (Ong & Manoukian,2004 年)。
4. 对银屑病的临床效果
龙帕烯已被临床评估其对银屑病的影响。研究表明,龙帕烯软膏可以显着改善银屑病病变的临床症状。这些作用可能与其抑制白三烯 B4 合成有关,表明其在银屑病治疗中的作用 (Black 等人,1990 年)。
5. 银屑病皮肤中的药代动力学
龙帕烯在银屑病皮肤中的经皮吸收和代谢已经得到研究,结果表明它被快速且完全代谢,并主要通过尿液排出。这些发现对于了解药物的药代动力学和优化其治疗应用至关重要 (Lehman 等人,1992 年)。
6. 在药物制剂中的稳定性
龙帕烯在各种醇介质和软膏制剂中的稳定性研究提供了其在不同条件下的稳定性的宝贵见解。该信息对于基于龙帕烯的产品的有效配方和保质期确定至关重要 (Powell 等人,1988 年)。
7. 代谢物分析
已经开发出高效液相色谱法来测定大鼠尿液中龙帕烯的主要代谢物。这项研究对于了解龙帕烯的代谢途径和潜在代谢物非常重要,这对于治疗效果和安全性评估都至关重要 (Kiang & Lee,1991 年)。
8. 非甾体抗银屑病药物的开发
已经探索了包括龙帕烯类似物在内的非甾体抗银屑病药物的开发,以确定活性的结构要求。此类研究有助于开发新的、可能更有效的银屑病治疗方法 (Jones 等人,1986 年)。
9. 对非触诊乳腺病变的影响
虽然与龙帕烯没有直接关系,但细针穿刺活检在非触诊乳腺病变中的应用的研究提供了对肿瘤学中诊断方法的见解。虽然这项研究不涉及龙帕烯,但它展示了医学科学领域的广泛研究 (Masood 等人,1990 年)。
作用机制
属性
IUPAC Name |
(4-acetyloxy-6-chloro-2,3-dimethoxynaphthalen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWMVQUGSGWCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238563 | |
| Record name | Lonapalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lonapalene | |
CAS RN |
91431-42-4 | |
| Record name | Lonapalene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091431424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lonapalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LONAPALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIF31Q54NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-5H-[1,3]dioxolo[4',5':5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione](/img/structure/B1674971.png)
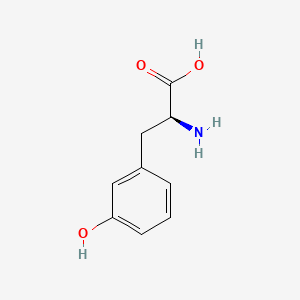
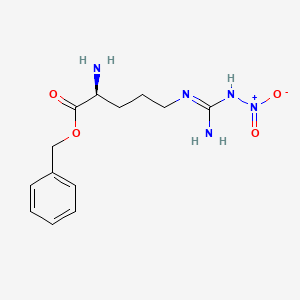
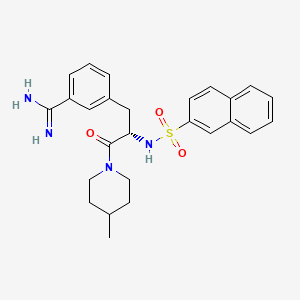
![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)
![Methyl (3S,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate;hydrochloride](/img/structure/B1674979.png)
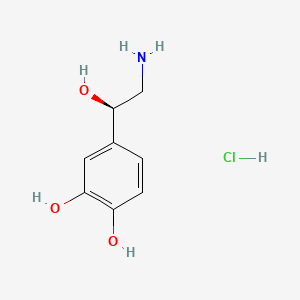
![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1674982.png)
![(2R,3S,4R,5R,6S)-6-[[(4aS,7aR)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)-3-methyloxane-2,3,4,5-tetrol](/img/structure/B1674983.png)
